Methyl 4-bromopyrimidine-5-carboxylate
CAS No.: 1260859-62-8
Cat. No.: VC8224878
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260859-62-8 |
|---|---|
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.02 g/mol |
| IUPAC Name | methyl 4-bromopyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3 |
| Standard InChI Key | CNPCODTWPMGPAI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CN=CN=C1Br |
| Canonical SMILES | COC(=O)C1=CN=CN=C1Br |
Introduction
Methyl 4-bromopyrimidine-5-carboxylate is a brominated pyrimidine derivative widely used in organic synthesis, medicinal chemistry, and material science. Its structural features make it a valuable intermediate for synthesizing more complex compounds, particularly in pharmaceutical and agrochemical research.
Applications in Research
Methyl 4-bromopyrimidine-5-carboxylate serves as an intermediate in several fields:
Medicinal Chemistry
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Used in the synthesis of heterocyclic compounds with potential biological activity.
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The bromine atom enhances reactivity, enabling coupling reactions (e.g., Suzuki or Heck reactions) to create derivatives with pharmaceutical relevance.
Agrochemical Development
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Functions as a precursor for developing herbicides, fungicides, and insecticides due to the pyrimidine core's bioactivity.
Material Science
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Utilized in designing advanced materials with electronic or optical properties.
Synthetic Approaches
Methyl 4-bromopyrimidine-5-carboxylate can be synthesized via bromination of methyl pyrimidine-5-carboxylate under controlled conditions using brominating agents such as N-bromosuccinimide (NBS).
Reactivity
The bromine atom at the 4th position is highly reactive in:
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Cross-Coupling Reactions: Forms C-C bonds via palladium-catalyzed Suzuki or Stille reactions.
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Nucleophilic Substitution: The bromine can be replaced by nucleophiles (e.g., amines or thiols) to create functionalized derivatives.
Safety and Handling
Methyl 4-bromopyrimidine-5-carboxylate should be handled with care due to its potential hazards:
| Hazard Classification | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Measures | Use personal protective equipment (PPE), avoid inhalation or contact with skin/eyes |
Spectroscopic Data
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IR Spectrum: Displays characteristic peaks for ester () and aromatic () bonds.
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NMR (Proton): Signals correspond to aromatic hydrogens on the pyrimidine ring and the methyl group.
Comparison with Related Compounds
To better understand its properties, Methyl 4-bromopyrimidine-5-carboxylate can be compared with similar derivatives:
| Compound | Molecular Formula | Application |
|---|---|---|
| Methyl 2-amino-5-bromopyrimidine-4-carboxylate | C6H6BrN3O2 | Protein degrader building blocks |
| Methyl 1-(5-bromopyridin-2-YL)-pyrazole-4-carboxylate | C14H16BrN3O2 | Pharmacological studies |
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